FLT3 Biochemical Potency: 8.6‑Fold Weaker Than TCS 359, Defining a Lower Baseline for Benzamido‑Substitution Contributions
In an isolated‑enzyme FLT3 inhibition assay, the target compound (2‑benzamido‑4,5,6,7‑tetrahydrobenzo[b]thiophene‑3‑carboxamide, CHEMBL210266) displays an IC₅₀ of 360 nM [REFS‑1]. By contrast, the 3,4‑dimethoxybenzamido analogue TCS 359 (CAS 301305‑73‑7) yields an IC₅₀ of 42 nM under comparable biochemical conditions [REFS‑2]. The 8.6‑fold potency difference maps directly to the absence of electron‑donating methoxy substituents on the benzamido ring, establishing the target compound as the minimal‑potency reference point for this pharmacophore class.
| Evidence Dimension | FLT3 isolated-enzyme IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM (0.36 µM) |
| Comparator Or Baseline | TCS 359: IC₅₀ = 42 nM (0.042 µM) |
| Quantified Difference | 8.6‑fold higher (weaker) for target compound vs TCS 359 |
| Conditions | In vitro single‑protein format; FLT3 inhibition assay (BAO_0000357); data curated in ChEMBL from Patch et al. 2006 |
Why This Matters
Scientists seeking a low‑potency FLT3 control compound or a starting scaffold for ring‑substitution SAR require the unsubstituted benzamido derivative, because the dimethoxy analogue already occupies potency space that leaves no headroom for early‑stage optimisation.
- [1] ChEMBL Activity Record for CHEMBL210266: FLT3 Inhibition IC₅₀ = 360 nM. Assay CHEMBL868169; Document CHEMBL1147807 (Patch et al. Bioorg. Med. Chem. Lett. 2006). View Source
